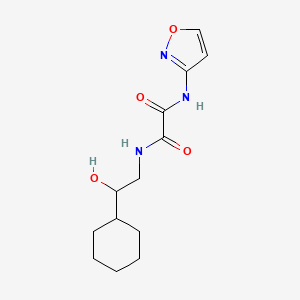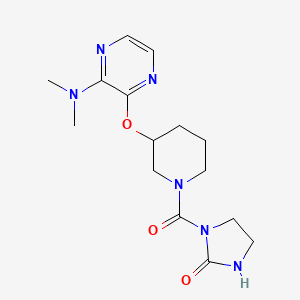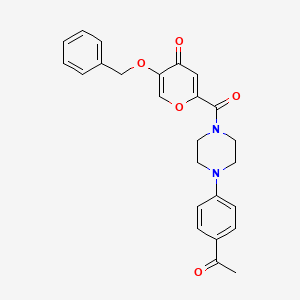
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as ABP, and it belongs to the class of pyranone derivatives. ABP has been found to have various biochemical and physiological effects, which make it an interesting compound for further research.
Mechanism of Action
The mechanism of action of ABP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ABP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ABP has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
ABP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ABP has also been found to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, ABP has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
ABP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. ABP has also been found to have good solubility in various solvents, making it a feasible compound for biological assays. However, ABP has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Further studies are needed to determine the optimal concentration and exposure time for ABP in different biological systems.
Future Directions
There are several future directions for research on ABP. One area of interest is the development of ABP-based drugs for the treatment of neurodegenerative diseases. ABP has been shown to have the ability to cross the blood-brain barrier, making it a promising candidate for drug development in this area. Another area of interest is the investigation of the molecular targets of ABP. The identification of the specific enzymes and signaling pathways targeted by ABP could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to determine the toxicity and safety of ABP in different biological systems, including in vivo models.
Synthesis Methods
The synthesis of ABP involves the reaction of 4-acetylphenylpiperazine with 5-(benzyloxy)-2-hydroxy-4H-pyran-4-one in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. The synthesis of ABP has been optimized for high yield and purity, making it a feasible compound for scientific research.
Scientific Research Applications
ABP has been studied extensively for its potential applications in medicine. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. ABP has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The ability of ABP to cross the blood-brain barrier makes it a promising candidate for further research in this area.
properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-18(28)20-7-9-21(10-8-20)26-11-13-27(14-12-26)25(30)23-15-22(29)24(17-32-23)31-16-19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFHUMYTSSYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

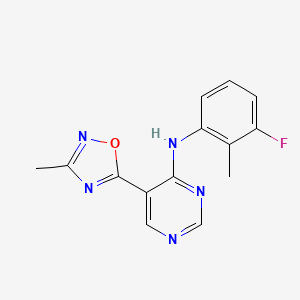
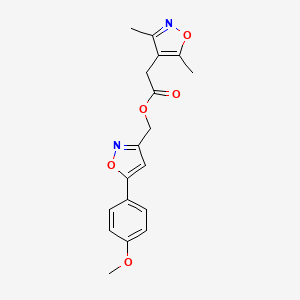
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
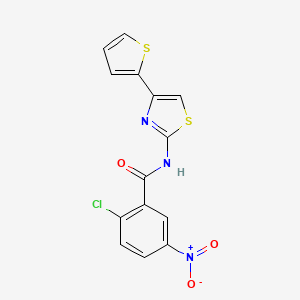
![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)
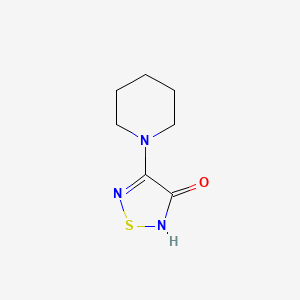
![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)
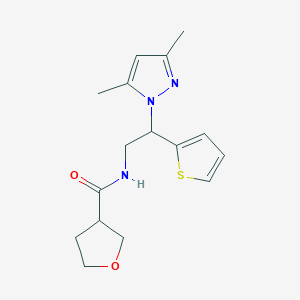
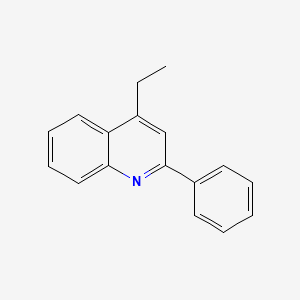
![Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2932942.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2932945.png)
